
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Material: The synthesis begins with 9-benzyl-9H-carbazole.
Functionalization: The carbazole is functionalized at the 3-position to introduce the ethanone moiety.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbazole moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
9-Benzyl-9H-carbazole: A precursor in the synthesis of 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone.
Poly(2,7-carbazole): A polymer with similar optoelectronic properties.
Poly(3,6-carbazole): Another polymer with distinct electronic properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
IUPAC Name |
1-(9-benzylcarbazol-3-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO/c22-21(23,24)20(26)15-10-11-19-17(12-15)16-8-4-5-9-18(16)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZKGNYYXUXSGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C(F)(F)F)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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